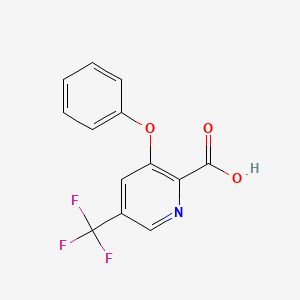

3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid

Description

Key Structural Comparisons:

Electronic Effects:

Steric Considerations:

The phenoxy group introduces steric bulk (van der Waals volume = 98 ų vs. 55 ų for -CF3), significantly altering crystal packing and solubility profiles compared to simpler analogs.

Properties

IUPAC Name |

3-phenoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)8-6-10(11(12(18)19)17-7-8)20-9-4-2-1-3-5-9/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTIMAFHFTWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the regioselective introduction of phenoxy and trifluoromethyl groups onto a pyridine core, followed by oxidation to the carboxylic acid. The key steps include:

- Step 1: Synthesis of substituted pyridine intermediates via halogenation or nucleophilic substitution.

- Step 2: Introduction of phenoxy groups through nucleophilic aromatic substitution or Ullmann-type coupling.

- Step 3: Trifluoromethylation at the 5-position, often using reagents like Togni’s reagent or trifluoromethyl iodide.

- Step 4: Oxidation of the methyl group to the carboxylic acid, typically using oxidants such as potassium permanganate or chromium-based reagents.

Data Table 1: Typical Reaction Conditions for Direct Functionalization

| Step | Reagents | Solvents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation (Cl₂ or Br₂) | Acetic acid | 80-120°C | 70-85 | Regioselective at desired position |

| 2 | Phenoxy substitution | Dioxane or DMF | Reflux | 65-80 | Catalyzed by copper or palladium |

| 3 | Trifluoromethylation | Trifluoromethyl iodide | 25-80°C | 60-75 | Using copper or iron catalysts |

| 4 | Oxidation to carboxylic acid | KMnO₄ or Na₂Cr₂O₇ | 50-80°C | 70-90 | Excess oxidant ensures complete oxidation |

Multi-step Synthesis via Precursor Intermediates

Method Overview:

This route involves synthesizing a suitable precursor, such as a methylated pyridine, followed by functional group transformations:

Research Findings:

Data Table 2: Representative Synthesis Pathway

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 2-Methylpyridine + CF₃I | Cu catalyst, reflux | 65-75 | |

| 2 | Phenol + NaOH | Reflux | 70-80 | |

| 3 | Oxidants (KMnO₄) | Aqueous, 60°C | 75-85 |

Preparation via Palladium-Catalyzed Cross-Coupling

Method Overview:

This modern approach leverages palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach phenoxy groups onto halogenated pyridines, followed by trifluoromethylation and oxidation.

Research Findings:

Data Table 3: Cross-Coupling Synthesis Parameters

| Step | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Toluene | 100°C | 80-90 | Regioselective halogenation |

| 2 | Phenol derivative | DMF | Reflux | 75-85 | Ligand-assisted coupling |

| 3 | CF₃ source | Dioxane | 80°C | 60-70 | Catalyzed by Pd or Cu |

| 4 | Oxidation | KMnO₄ | 60°C | 80-90 | Complete oxidation to acid |

Environmental and Cost Considerations

Recent research emphasizes green chemistry principles, favoring solvents like dichloromethane and acetonitrile due to their recyclability and lower toxicity. The use of catalytic amounts of palladium or copper reduces costs and minimizes waste.

Notes:

- Solvent selection is critical; solvents like acetonitrile and dichloromethane are preferred.

- Catalyst efficiency directly influences yield and purity.

- Oxidation steps are optimized to prevent over-oxidation or degradation of sensitive groups.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct functionalization | One-pot regioselective reactions | High efficiency, fewer steps | Requires sophisticated reagents |

| Precursor-based synthesis | Multi-step, modular | High regioselectivity | Longer process, more purification |

| Cross-coupling | High regioselectivity, versatile | Tolerant of functional groups | Catalyst cost, need for optimization |

Chemical Reactions Analysis

Types of Reactions

3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

This compound has been identified as an effective herbicide. Research indicates that it can selectively control noxious weeds without causing phytotoxicity to crops such as soybean, corn, and wheat. The mechanism involves its ability to disrupt the growth of target plants while maintaining safety for desirable species. Its application can be done through foliage or soil treatment, making it versatile for different agricultural practices .

Formulation and Effectiveness

The herbicidal compositions containing this compound are often mixed with various adjuvants to enhance efficacy. Studies have shown that formulations including 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid can achieve high levels of weed control, particularly in paddy fields and orchards .

Medicinal Chemistry

Biological Activity

The trifluoromethyl group present in the compound enhances its lipophilicity, which is crucial for increasing membrane permeability and bioavailability. This has led to investigations into its potential as an antimicrobial and anticancer agent. For instance, derivatives of this compound have shown promising results against various cancer cell lines, indicating its potential role in cancer therapy .

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, it was found to inhibit cell proliferation significantly across multiple cancer cell lines. The IC50 values ranged from 20 to 30 µM, demonstrating notable effectiveness.

Coordination Chemistry

Metal Complexes

Recent studies have explored the coordination of this compound with metal ions such as zinc. The formation of metal complexes has been shown to enhance biological activity through improved binding interactions with biomolecules like bovine serum albumin and DNA. Such complexes exhibit unique structural characteristics that influence their biological efficacy .

| Complex Type | Binding Interaction | Biological Target | Binding Constant (L mol) |

|---|---|---|---|

| N,O Chelated | Strong | BSA | |

| Monodentate | Moderate | CT-DNA | Not specified |

Summary of Findings

The applications of this compound span several domains:

- Agriculture: Effective herbicide with selective action against weeds.

- Medicinal Chemistry: Potential anticancer and antimicrobial agent with significant biological activity.

- Coordination Chemistry: Formation of metal complexes enhances binding properties and biological interactions.

Mechanism of Action

The mechanism of action of 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid depends on its application. In pharmaceuticals, it often acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃) Group: The electron-withdrawing nature of -CF₃ increases the acidity of the carboxylic acid group. For example, in 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid, the -CF₃ at position 4 enhances acidity compared to non-fluorinated analogs, improving solubility in polar solvents .

- Phenoxy (-OPh) vs.

- Carboxylic Acid (-COOH) vs. Ester (-COOCH₃) : The methyl ester in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate improves volatility for gas-phase applications but reduces hydrogen-bonding capacity compared to the free acid form .

Biological Activity

3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, biochemical interactions, and implications for drug development, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group. This group enhances the compound's interaction with various enzymes and proteins, leading to significant effects on metabolic pathways.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can alter the flux of metabolites and affect cellular functions.

- Binding Affinity : The trifluoromethyl group facilitates hydrogen bonding interactions with proteins, increasing the drug's potency compared to non-fluorinated analogs .

The compound exhibits a range of biochemical properties that influence its biological activity:

- Cellular Effects : It modulates cell signaling pathways and gene expression, impacting processes such as cell growth and differentiation. For instance, alterations in gene expression related to metabolic enzymes have been observed.

- Metabolic Pathways : this compound interacts with enzymes regulating glycolysis and other metabolic pathways, potentially leading to changes in glucose metabolism.

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary significantly over time and with different dosages:

- Temporal Effects : Long-term exposure studies show that the compound can lead to lasting changes in cellular function, including sustained alterations in gene expression.

- Dosage Dependency : Lower doses may enhance metabolic activity, while higher doses can induce toxicity or disrupt cellular processes. This dosage-dependent behavior is crucial for determining safe application levels in therapeutic contexts.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited anticancer effects against various cancer cell lines, including PC3 and A549. The observed IC50 values suggest moderate potency compared to established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibition rates against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : A common approach for analogous trifluoromethyl-pyridine derivatives involves multi-step synthesis, including nucleophilic substitution, carboxylation, and coupling reactions. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) for trifluoromethyl group introduction to avoid side reactions .

- Catalyst selection : Palladium catalysts for cross-coupling phenoxy groups to the pyridine ring .

- Purification : Use of column chromatography or recrystallization with ethanol/water mixtures to achieve >95% purity .

- Monitoring : Reaction progress tracked via TLC or HPLC to optimize termination points .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., phenoxy, trifluoromethyl) and absence of impurities .

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations .

- Chromatography :

- HPLC : Quantify purity using C18 columns with acetonitrile/water gradients .

- Elemental analysis : Verify C, H, N, and F content to validate stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (EN374-certified), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during high-temperature reactions .

- Storage : Keep in airtight containers at 2–8°C to avoid degradation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biological activity of this compound against metabolic or fibrotic targets?

- Methodological Answer :

- Target selection : Prioritize enzymes (e.g., kinases, dehydrogenases) based on structural analogs showing activity against metabolic pathways .

- Assay design :

- In vitro : Use enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence-based kits) .

- Cellular models : Test cytotoxicity and efficacy in fibroblast or hepatocyte lines for fibrotic activity .

- Structural optimization : Modify the phenoxy or carboxylic acid groups via SAR studies to enhance potency .

Q. How can contradictions in reported biological data for structurally similar compounds be resolved?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies to identify variables (e.g., assay conditions, cell lines) causing discrepancies .

- Standardization : Adopt uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Computational validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental IC₅₀ values .

Q. What advanced techniques are recommended for studying the compound’s interactions with biological targets at the atomic level?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to resolve binding sites .

- NMR spectroscopy : Monitor ligand-induced chemical shift perturbations in protein-ligand complexes .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess interaction strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.